

in vitro versus in vivo efficacy of 4-phenyl-tetrahydroisoquinoline derivatives

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Compound of Interest

Compound Name: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1230677

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Anticancer Activity of LFZ-4-46

LFZ-4-46, a tetrahydroisoquinoline derivative with a pyrazolidine moiety, has demonstrated notable anticancer activity in both laboratory and preclinical models.[\[1\]](#)

Data Presentation

Table 1: In Vitro Cytotoxicity of LFZ-4-46

Cell Line	Cancer Type	IC50 (µM)
MCF-7	Breast Cancer	Data not specified
MDA-MB-231	Breast Cancer	Data not specified
PC-3	Prostate Cancer	Data not specified
DU145	Prostate Cancer	Data not specified

Note: While the study mentions effective inhibition of viability, specific IC50 values for all cell lines were not provided in the abstract.

Table 2: In Vivo Antitumor Efficacy of LFZ-4-46 in a Xenograft Mouse Model

Treatment Group	Dosage	Tumor Growth Inhibition
LFZ-4-46	Not specified	Significant

Note: The study confirms in vivo efficacy but does not provide specific quantitative data on tumor growth inhibition in the abstract.[\[1\]](#)

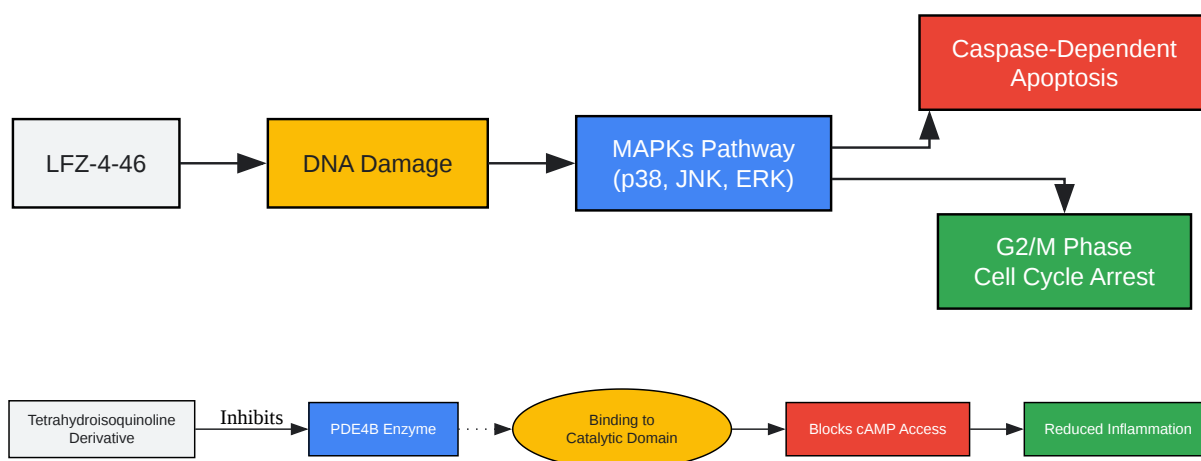
Experimental Protocols

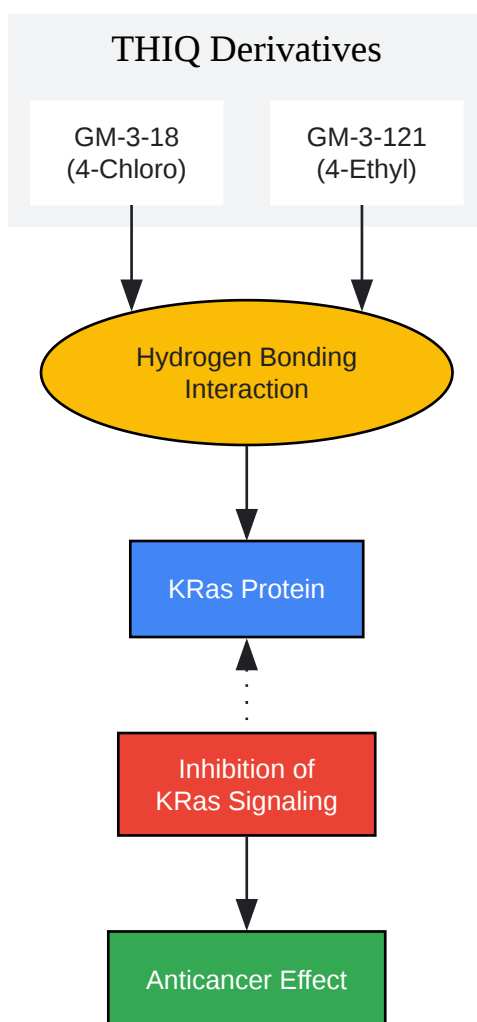
In Vitro Cell Viability Assay: Human cancer cell lines (MCF-7, MDA-MB-231, PC-3, and DU145) were treated with various concentrations of LFZ-4-46. Cell viability was assessed to determine the inhibitory effects of the compound.

In Vivo Xenograft Model: The in vivo anticancer activity of LFZ-4-46 was evaluated using a xenograft mouse model. Human cancer cells were implanted in mice, and after tumor formation, the mice were treated with LFZ-4-46. Tumor growth was monitored to assess the compound's efficacy.

Signaling Pathway

LFZ-4-46 induces apoptosis and cell cycle arrest in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting JNK, p38, and ERK.[\[1\]](#) This process is initiated by DNA damage, leading to a caspase-dependent apoptosis pathway and cell cycle arrest at the G2/M phase.[\[1\]](#)





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References

- 1. LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

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